Physicochemical Differentiation: Lipophilicity (LogP) of CAS 34657-85-7 Compared to the Unsubstituted Parent and N-Ethyl Analog
The target compound (CAS 34657-85-7) possesses a calculated LogP of 4.76, which is substantially higher than that of the unsubstituted 1H-pyrrolo[1,2-a]imidazole core (calculated LogP 1.27) . This ~3.5 log unit increase in predicted lipophilicity is attributable to the combined hydrophobic contributions of the N-benzyl and C-6-p-tolyl substituents. In contrast, the N-ethyl/C-6-p-tolyl analog (CAS 37959-37-8, MW 224.30) has a smaller molecular size and lower predicted LogP, reflecting the reduced hydrophobic surface area of the ethyl versus benzyl N-substituent . This LogP differential predicts markedly different membrane permeability and non-specific protein-binding characteristics, which must be accounted for when selecting compounds for cell-based or in vivo assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.76 (CAS 34657-85-7; C20H18N2, MW 286.37) |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[1,2-a]imidazole: LogP = 1.27; N-ethyl-6-(p-tolyl) analog (CAS 37959-37-8): lower predicted LogP (exact value not available; MW 224.30) |
| Quantified Difference | ΔLogP ≈ +3.5 versus unsubstituted core; qualitative LogP advantage over N-ethyl analog |
| Conditions | In silico calculation (ChemSrc database); no experimental LogP reported for these specific compounds |
Why This Matters
A LogP of ~4.76 places CAS 34657-85-7 in a lipophilicity range consistent with CNS permeability potential (typically LogP 2–5), whereas the unsubstituted core (LogP 1.27) is unlikely to passively cross biological membranes, informing compound selection for neurological or intracellular target studies.
